![molecular formula C7H4O3S B1524741 Thieno[3,2-b]furan-5-carboxylic acid CAS No. 1334148-11-6](/img/structure/B1524741.png)

Thieno[3,2-b]furan-5-carboxylic acid

Overview

Description

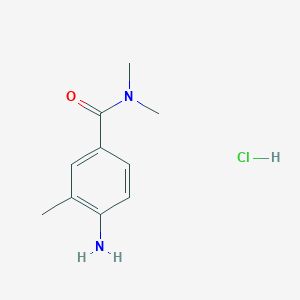

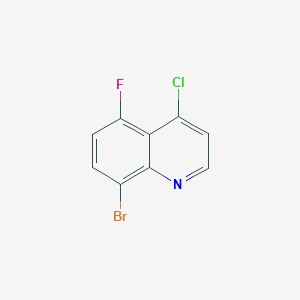

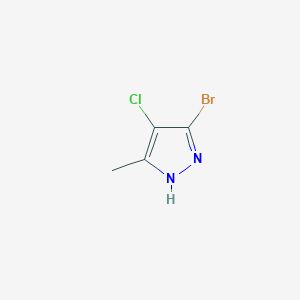

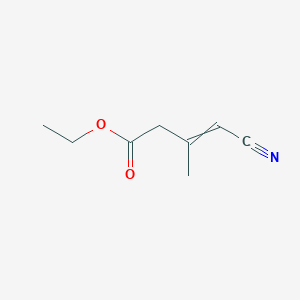

Thieno[3,2-b]furan-5-carboxylic acid is a chemical compound with the molecular formula C7H4O3S . It has an average mass of 168.170 Da and a monoisotopic mass of 167.988113 Da .

Synthesis Analysis

Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed . The reaction conditions were optimized, including catalysts, solvents, bases, ligands, and reaction times .Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]furan-5-carboxylic acid consists of 7 carbon atoms, 4 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

Thieno[3,2-b]furan-5-carboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 334.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.0±3.0 kJ/mol and a flash point of 156.3±22.3 °C .Scientific Research Applications

Application 1: One-Pot Synthesis and Property Study

- Summary of Application: Thieno[3,2-b]furan compounds are synthesized using a one-pot method. These compounds exhibit high fluorescence quantum efficiency and high carrier mobility, making them useful as luminescent materials or hole transporting materials in optoelectronic devices .

- Methods of Application: The synthesis involves regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions. The reaction conditions, including catalysts, solvents, bases, ligands, and reaction times, are optimized .

- Results or Outcomes: The one-pot reaction yields moderate to good results (up to 70%) for a variety of substrates .

Application 2: Synthesis of Heteropentalenes

- Summary of Application: Thieno[3,2-b]furan compounds are used in the synthesis of heteropentalenes, which contain two heteroatoms in the entire structure, one each per core .

- Methods of Application: The synthetic approach follows the Hemetsberger–Knittel protocol, which includes three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .

- Results or Outcomes: The Hemetsberger–Knittel reaction sequence is known for the preparation of O,N-heteropentalenes with three heteroatoms (2:1) and their sulfur and selenium heteroatoms containing structural analogues and bis pyrroles .

Application 3: Organic Electronic Devices

- Summary of Application: Thieno[3,2-b]furan compounds have limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

- Methods of Application: The application involves the preparation of organic electronic devices through vapor evaporation .

- Results or Outcomes: The limited solubility of these compounds in common organic solvents makes them suitable for use in organic electronic devices .

Application 4: Synthesis of Electrode Materials

- Summary of Application: Thieno[3,2-b]furan compounds are used in the synthesis of electrode materials .

- Methods of Application: The synthesis involves the use of thiophene or fused cyclothiophene derivatives and the formation of a cross-linked structure .

- Results or Outcomes: The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives .

Application 5: Electrochromic Materials

- Summary of Application: Thieno[3,2-b]furan compounds are used in the synthesis of electrochromic materials .

- Methods of Application: The synthesis involves the deposition of an electroactive polymer film on the ITO surface .

- Results or Outcomes: With increasing current intensity, new reversible redox pairs are noticed which confirm that the electroactive polymer film has been successfully deposited on the ITO surface .

Application 6: Synthesis of Chiral Furans

- Summary of Application: Thieno[3,2-b]furan compounds are used in the synthesis of chiral furans .

- Methods of Application: The synthesis involves a variety of methods for the synthesis of chiral furans .

- Results or Outcomes: The synthesis of chiral furans from Thieno[3,2-b]furan compounds has been successfully achieved .

Future Directions

properties

IUPAC Name |

thieno[3,2-b]furan-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-7(9)6-3-4-5(11-6)1-2-10-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALCJMFVEYGYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]furan-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)